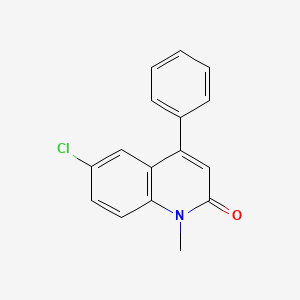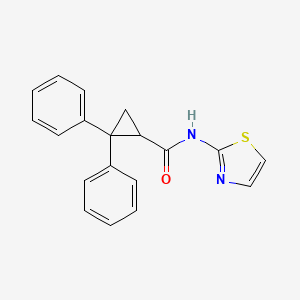![molecular formula C12H16O4 B3822835 tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid](/img/structure/B3822835.png)
tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid
Vue d'ensemble
Description
Tricyclo[71004,6]decane-5,10-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of oxidation and reduction steps to introduce the carboxylic acid groups at the desired positions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylic acid groups, leading to the formation of alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development.
Industry: The compound’s properties are leveraged in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. Its tricyclic structure allows it to fit into various binding sites, influencing biochemical processes. The carboxylic acid groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[4.2.1.1(2,5)]decane-9,10-dicarboxylic acid
- Tricyclo[4.2.2.0(2,5)]deca-3,7,9-triene-7-carboxylic acid
- Tricyclo[4.3.1.1(3,8)]undecane-1,8-dicarboxylic acid
Uniqueness
Tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid stands out due to its larger tricyclic framework, which provides greater stability and a broader range of potential applications. Its unique structure allows for more diverse chemical modifications and interactions compared to similar compounds.
Propriétés
IUPAC Name |
tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-11(14)9-5-1-2-6-8(4-3-7(5)9)10(6)12(15)16/h5-10H,1-4H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVZTBGESJUMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(=O)O)CCC3C1C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-methylbutanamide](/img/structure/B3822753.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide](/img/structure/B3822755.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]cyclopentane-1-carboxamide](/img/structure/B3822763.png)
![[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea](/img/structure/B3822766.png)
![4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine](/img/structure/B3822770.png)
![N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE](/img/structure/B3822793.png)
![4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline](/img/structure/B3822800.png)
![methyl 2-{4-[ethyl(phenoxyacetyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822813.png)

![3-(2-furyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B3822824.png)

![1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol](/img/structure/B3822845.png)
![[4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B3822857.png)

